molecular formula C20H20N2O4S B2844570 Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946309-62-2

Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2844570
CAS RN: 946309-62-2
M. Wt: 384.45
InChI Key: KKAJQCROZNGXFJ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known to have diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds typically involves reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecule contains a benzothiazole ring, which is a planar, aromatic system. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. They can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Scientific Research Applications

Synthesis and Drug Discovery Building Blocks

Efficient Synthesis of Hydroxy-Substituted Derivatives : A study by Durcik et al. (2020) highlights an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates. These compounds serve as versatile building blocks that can be substituted at various positions, offering a broad canvas for chemical space exploration in drug discovery Durcik et al., 2020.

Antimicrobial and Antioxidant Activities

Novel Benzothiazole Derivatives : Research conducted by Bhoi et al. (2016) on the synthesis of novel benzothiazole derivatives using a one-pot, three-component microwave-assisted method revealed that these compounds exhibit significant antibacterial, antioxidant, and antitubercular activities. This study underscores the potential of benzothiazole derivatives in developing new antimicrobial agents Bhoi et al., 2016.

Anticancer Activity

Evaluation of Benzothiazole Derivatives : The antitumor screening of several 4-thiazolidinones containing the benzothiazole moiety, as reported by Havrylyuk et al. (2010), demonstrates the potential of these compounds in cancer therapy. Some of the tested compounds showed notable anticancer activity across various cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs Havrylyuk et al., 2010.

Environmental Impact and Toxicity Studies

Toxicity and Environmental Persistence : Although not directly related to the specific chemical compound , research on the toxicity of benzotriazole derivatives, as investigated by Pillard et al. (2001), provides insights into the environmental impact and potential toxicological profiles of structurally related compounds. This knowledge is crucial for assessing the safety and ecological footprint of new chemical entities Pillard et al., 2001.

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been studied for their antimycobacterial properties . These compounds have been found to selectively inhibit Mycobacterium tuberculosis (Mtb), suggesting a potential target within this bacterial species .

Mode of Action

Thiazole derivatives, which share a common structural feature with this compound, have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . The mode of action of these compounds often involves interactions with biological targets that lead to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways, often resulting in the inhibition of pathogenic organisms or the modulation of physiological processes .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . These effects are likely the result of the compound’s interaction with its biological targets.

Action Environment

The action of Methyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its distribution and bioavailability . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with care and to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

methyl 2-[(4-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-4-11-26-15-8-5-13(6-9-15)18(23)22-20-21-16-10-7-14(19(24)25-2)12-17(16)27-20/h5-10,12H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAJQCROZNGXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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